Delcosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

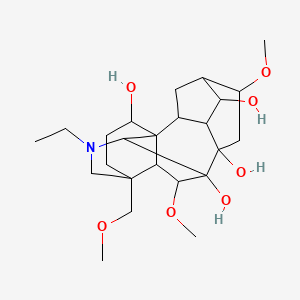

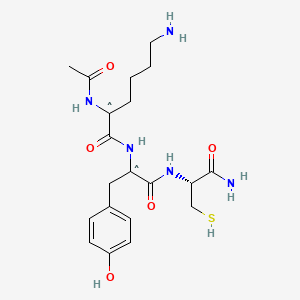

Delcosine is a naturally occurring diterpene alkaloid first isolated from the plant Delphinium consolida. It belongs to the Ranunculaceae family and shares a polycyclic ring system containing nineteen carbon atoms and one nitrogen atom, similar to aconitine . This compound is known for its complex chemical structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delcosine is challenging due to its intricate structure. While individual members of this class of alkaloids have been extensively studied, their chemical complexity has limited the number of successful synthetic routes. The full biosynthetic pathway is only known in outline in most cases .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources, such as various species of Delphinium and Aconitum . The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Delcosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of diacetylthis compound produces a lactam, which can be further oxidized to a dilreto-lactam .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include lactams and other derivatives that retain the core polycyclic structure. These products are often used in further chemical and biological studies .

Scientific Research Applications

Delcosine and its derivatives have shown significant antiproliferative activity against various human tumor cell lines, including triple-negative breast cancer and multidrug-resistant sublines . These compounds are being explored as potential antitumor agents due to their ability to suppress tumor cell growth.

In addition to cancer research, this compound is studied for its potential use in traditional Chinese medicine. It is one of the active components in medicinal plants used to treat various ailments .

Mechanism of Action

The mechanism of action of delcosine involves its interaction with specific molecular targets and pathways. This compound derivatives have been shown to cause accumulation of tumor cells at sub-G1 within 24 hours, indicating their role in cell cycle arrest . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cyclin D1 mRNA expression .

Comparison with Similar Compounds

Delcosine is closely related to other diterpene alkaloids such as delsoline and gigactonine. Delsoline is a methylated derivative of this compound, while gigactonine is an isomeric methyl derivative . These compounds share similar polycyclic structures but differ in their specific functional groups and biological activities.

List of Similar Compounds:- Delsoline

- Gigactonine

- Aconitine

- Mesaconitine

- Hypaconitine

- Jesaconitine

This compound stands out due to its unique combination of biological activities and chemical complexity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No. |

1356-55-4 |

|---|---|

Molecular Formula |

C24H39NO7 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-20,26-29H,5-11H2,1-4H3 |

InChI Key |

BMZNJVXOLCBDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)O)COC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)

![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)

![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)